Cas no 863329-64-0 (Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI))
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Chemical and Physical Properties
Names and Identifiers
-
- Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)
- AKOS037650374
- CS-14714
- [(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
- CS-M2328
- Cytidine,N-benzoyl-2^-C-methyl-,3^,5^-dibenzoate(9CI)
- (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
- (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-ylbenzoate
- 863329-64-0
-
- Inchi: 1S/C31H27N3O8/c1-31(39)25(42-28(37)22-15-9-4-10-16-22)23(19-40-27(36)21-13-7-3-8-14-21)41-29(31)34-18-17-24(33-30(34)38)32-26(35)20-11-5-2-6-12-20/h2-18,23,25,29,39H,19H2,1H3,(H,32,33,35,38)/t23-,25-,29-,31-/m1/s1
- InChI Key: HDORPKUMVBVUIY-RDWHIKKYSA-N
- SMILES: C[C@]1([C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(NC(C2C=CC=CC=2)=O)=NC1=O)O
Computed Properties
- Exact Mass: 569.17981483g/mol
- Monoisotopic Mass: 569.17981483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 42
- Rotatable Bond Count: 10
- Complexity: 1070
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 144Ų
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M2328-100mg |
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) |
863329-64-0 | 100mg |
$750.0 | 2022-04-26 | ||
| Chemenu | CM360917-100mg |
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate |
863329-64-0 | 95%+ | 100mg |
$*** | 2023-03-29 | |
| Key Organics Ltd | CS-14714-0.25g |
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate |
863329-64-0 | >95% | 0.25g |
£2122.00 | 2025-02-08 | |
| Key Organics Ltd | CS-14714-1g |
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate |
863329-64-0 | >95% | 1g |
£4247.00 | 2025-02-08 |
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Production Method
Production Method 1
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ; -20 °C; 1 h
Production Method 2
1.2 Solvents: Dimethylformamide ; rt
1.3 Reagents: Dimethyl sulfoxide , Triethylamine , Trifluoroacetic anhydride Solvents: Dimethyl sulfoxide ; rt → -15 °C
2.1 Solvents: Diethyl ether ; rt → -78 °C; 1 h, -78 °C; 2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.75 h, rt
4.1 Solvents: Pyridine ; rt → 0 °C; 10 min, 0 °C; 1.5 h
5.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ; -20 °C; 1 h
Production Method 3
Production Method 4
2.1 Solvents: Pyridine ; rt → 0 °C; 10 min, 0 °C; 1.5 h
3.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ; -20 °C; 1 h
Production Method 5
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.75 h, rt
3.1 Solvents: Pyridine ; rt → 0 °C; 10 min, 0 °C; 1.5 h
4.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ; -20 °C; 1 h
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Raw materials
- N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide
- Benzoic anhydride
- Benzoyl chloride
- BenzaMide, N-[1,2-dihydro-1-[2-C-Methyl-3,5-O-[1,1,3,3-tetrakis(1-Methylethyl)-1,3-disiloxanediyl]-β-D-arabinofuranosyl]-2-oxo-4-pyriMidinyl]-
- Cytidine
- Benzamide, N-[1,2-dihydro-1-(2-C-methyl-b-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl] -
- Methyllithium (1.6M in Diethyl Ether)
- chlorotris(propan-2-yl)silane
- [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Preparation Products
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)
Introduction to Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0)
Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various therapeutic applications. The molecular structure of Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate incorporates key modifications that enhance its biological activity and potential utility in drug development.
The compound's synthesis involves a meticulous process that ensures the precise arrangement of its functional groups. The presence of a benzoyl group at the N-position and a methyl group at the 2-C position contributes to its distinct chemical profile. Additionally, the dibenzoate moiety at the 3^,?5^-positions further enhances its stability and solubility characteristics, making it suitable for various biochemical assays and pharmaceutical formulations.
In recent years, there has been growing interest in exploring the pharmacological properties of modified cytidine derivatives. Studies have demonstrated that compounds with similar structural motifs exhibit potential benefits in modulating cellular processes and signaling pathways. Specifically, Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate has shown promise in preclinical studies as a modulator of nucleic acid metabolism and as a potential therapeutic agent in neurodegenerative disorders.
One of the most compelling aspects of this compound is its ability to interact with enzymes involved in RNA synthesis and degradation. The benzoyl and methyl substitutions appear to enhance its binding affinity to certain RNA-binding proteins, thereby influencing gene expression patterns. This mechanism has been particularly intriguing in the context of diseases where aberrant RNA processing plays a critical role.
Recent research has also highlighted the compound's potential in combating inflammation and oxidative stress. In vitro studies have indicated that Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate can activate specific signaling pathways that lead to the production of anti-inflammatory cytokines and antioxidants. These findings suggest that it may be a valuable component in therapeutic strategies aimed at reducing inflammation-related damage.
The dibenzoate group in the molecule contributes to its stability under various physiological conditions, which is crucial for its efficacy in biological systems. This stability ensures that the compound remains active during metabolic processes and can exert its effects over an extended period. Such properties make it an attractive candidate for long-term therapeutic applications.
Moreover, the structural modifications in Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate also enhance its bioavailability. The improved solubility profile allows for more efficient absorption and distribution throughout the body, which is essential for achieving therapeutic concentrations at target sites. This aspect is particularly important for developing drugs that need to cross biological barriers efficiently.
In conclusion, Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a versatile tool for research and potential therapeutic applications. As further studies continue to uncover its mechanisms of action and clinical efficacy, this compound is poised to play a crucial role in the development of novel treatments for various diseases.
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